Nanomolar Binding Affinity
Setdb1-ttd-IN-1 ((R,R)-59) demonstrates a binding affinity (Kd) of 88 ± 45 nM for the SETDB1 tandem tudor domain (TTD) as measured by isothermal titration calorimetry (ITC) [1]. This represents a >1,500-fold improvement in potency compared to the initial hit compound, Cpd1, which exhibited a Kd of 134 ± 43 µM in the same ITC assay [1]. The stepwise structure-guided optimization from Cpd1 to (R,R)-59 is fully documented and provides a clear rationale for the observed potency enhancement [1].
| Evidence Dimension | Binding affinity (Kd) for SETDB1-TTD |
|---|---|
| Target Compound Data | 88 ± 45 nM |
| Comparator Or Baseline | Cpd1: 134 ± 43 µM |
| Quantified Difference | ~1,500-fold improvement |
| Conditions | ITC assay; SETDB1 tandem tudor domain protein |
Why This Matters
This quantitative head-to-head comparison establishes Setdb1-ttd-IN-1 as a structurally optimized, high-affinity tool compound, whereas Cpd1 is a low-potency hit unsuitable for definitive cellular or mechanistic studies.
- [1] Guo Y, Mao X, Xiong L, Xia A, You J, Lin G, Wu C, Huang L, Wang Y, Yang S. Structure-Guided Discovery of a Potent and Selective Cell-Active Inhibitor of SETDB1 Tudor Domain. Angew Chem Int Ed Engl. 2021;60(16):8760-8765. doi:10.1002/anie.202017200 View Source
